![molecular formula C29H23NP2 B1580958 2,6-Bis(diphenylphosphino)pyridine CAS No. 64741-27-1](/img/structure/B1580958.png)
2,6-Bis(diphenylphosphino)pyridine
Overview
Description
2,6-Bis(diphenylphosphino)pyridine is a chemical compound with the molecular formula C29H23NP2 and a molecular weight of 447.46 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The InChI code for 2,6-Bis(diphenylphosphino)pyridine is 1S/C29H23NP2/c1-5-14-24(15-6-1)31(25-16-7-2-8-17-25)28-22-13-23-29(30-28)32(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-23H . This indicates the arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
2,6-Bis(diphenylphosphino)pyridine is a solid substance under normal conditions . It has a molecular weight of 447.46 . The boiling point is 563.8±35.0 °C .Scientific Research Applications
Luminescent and Vapochromic Properties
2,6-Bis(diphenylphosphino)pyridine: has been utilized in the synthesis of geometrically isomeric Pt2Ag2 acetylide complexes . These complexes exhibit unique luminescent and vapochromic properties. The trans-Pt2Ag2 complexes, in particular, show moderate photoluminescence and remarkable luminescent vapochromism, which is a change in color upon exposure to vapor . This property is significant for developing new materials for sensors and displays.
High-Performance Polymers
The compound serves as a building block for creating novel aromatic diamine monomers, which are then used to synthesize polyimides with desirable thermal, soluble, and hydrophobic properties . These polyimides are valuable in various fields, including microelectronics, optoelectronics, aerospace, and automotive industries, due to their high thermal stability and excellent mechanical properties.
Material Science Applications
In material science, 2,6-Bis(diphenylphosphino)pyridine hydrobromide can interact with metal surfaces. It is a potential candidate for surface modification or as a precursor for depositing metal phosphine complexes onto surfaces. This application is crucial for the development of advanced materials with specific surface properties.
Safety and Hazards
Future Directions
2,6-Bis(diphenylphosphino)pyridine is an important ligand often used in metal-catalyzed reactions . It can form complexes with metals and is used to catalyze reactions such as hydrogenation, olefin synthesis, and C-C bond formation . Therefore, it has potential applications in the field of organic synthesis .
Mechanism of Action
Target of Action
The primary target of 2,6-Bis(diphenylphosphino)pyridine is the formation of a heterooctanuclear cluster complex . This complex is formed through a self-assembly reaction and is characterized by single crystal X-ray diffraction .
Mode of Action
2,6-Bis(diphenylphosphino)pyridine interacts with its targets by forming a diphosphine-supported Ag3Cu5 cluster structure . This structure is highly stabilized through substantial Cu–Ag and Cu–Cu intermetallic interactions . The Ag3Cu5 cluster is sufficiently shielded by bulky ligands, which strongly prohibits thermally non-radiative relaxation, resulting in brilliant photoluminescence under ambient conditions .
Biochemical Pathways
The biochemical pathways affected by 2,6-Bis(diphenylphosphino)pyridine involve luminescence arising from metal cluster-centered 3 [d → p/s] and 3 [π (ebzcz) → π* (dpppy)] 3 LLCT (ligand-to-ligand charge transfer) transitions . These transitions are revealed by TD-DFT studies .
Pharmacokinetics
It is known that the compound is solid at room temperature and should be stored in an inert atmosphere . These properties may impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 2,6-Bis(diphenylphosphino)pyridine’s action result in brilliant photoluminescence under ambient conditions . This is due to the Ag3Cu5 cluster being sufficiently shielded by bulky ligands, which strongly prohibits thermally non-radiative relaxation .
Action Environment
The action of 2,6-Bis(diphenylphosphino)pyridine is influenced by environmental factors. For instance, the compound exhibits luminescence with an emission peak at 525 nm upon excitation with UV-Vis light at room temperature . Additionally, the compound should be stored in an inert atmosphere to maintain its stability .
properties
IUPAC Name |
(6-diphenylphosphanylpyridin-2-yl)-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NP2/c1-5-14-24(15-6-1)31(25-16-7-2-8-17-25)28-22-13-23-29(30-28)32(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCDYUGALDQNLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348321 | |
Record name | 2,6-Bis(diphenylphosphino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(diphenylphosphino)pyridine | |
CAS RN |
64741-27-1 | |
Record name | 2,6-Bis(diphenylphosphino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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